D-Cystine dimethyl ester can be synthesized from D-cystine, which is commercially available from various suppliers such as Sigma-Aldrich and Chemcruz. The compound falls under the broader category of cysteine and cystine derivatives, which are crucial in various biochemical processes and therapeutic applications. Its classification as a thiol ester indicates its structure includes a sulfur-containing functional group, which is pivotal for its biological activity .
The synthesis of D-Cystine dimethyl ester typically involves the esterification of D-cystine. One common method includes the reaction of D-cystine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. This process facilitates the substitution of the carboxylic acid groups in D-cystine with methyl groups, resulting in the formation of the dimethyl ester.
D-Cystine dimethyl ester has a complex molecular structure characterized by two methyl esters attached to the cystine backbone. The structural formula can be represented as:
D-Cystine dimethyl ester undergoes several chemical reactions that are significant for its biological activity. Notably, it can hydrolyze in vivo to release D-cystine, which is implicated in various metabolic pathways.
D-Cystine dimethyl ester exerts its effects primarily through modulation of intracellular signaling pathways associated with opioid receptors. It has been shown to reverse morphine-induced respiratory depression without compromising analgesia.
D-Cystine dimethyl ester exhibits several notable physical and chemical properties that influence its behavior in biological systems.
The applications of D-Cystine dimethyl ester span various fields, particularly in pharmacology and biochemistry.
D-Cystine dimethyl ester (D-CYSdime) has emerged as a promising therapeutic agent for counteracting opioid-induced respiratory depression (OIRD), a life-threatening side effect of opioids. Unlike traditional opioid receptor antagonists (e.g., naloxone), D-CYSdime targets intracellular pathways without compromising analgesia or sedation [3] [8].
Morphine suppresses key ventilatory parameters by inhibiting brainstem respiratory nuclei. D-CYSdime rapidly reverses these deficits through central and peripheral mechanisms [7] [8].
In Sprague Dawley rats, intravenous morphine (10 mg/kg) reduced tidal volume (TV) by 45% and minute ventilation (MV) by 52%. D-CYSdime (500 μmol/kg) administration restored TV to 92% of baseline and MV to 88% within 15 minutes. The reversal persisted for >75 minutes, confirming sustained efficacy [3] [9].
Morphine decreased peak inspiratory flow (PIF) by 50% and inspiratory drive (ID) by 48%. D-CYSdime restored PIF and ID to 94% and 90% of pre-morphine levels, respectively. This demonstrates its ability to reinstate neural drive to respiratory muscles [3] [8].
Table 1: Effects of D-CYSdime on Morphine-Induced Ventilatory Deficits in Rats
Parameter | Morphine (10 mg/kg) | D-CYSdime (500 μmol/kg) | Restoration (%) |
---|---|---|---|
Tidal Volume (mL/kg) | -45% | +92% of baseline | 92% |
Minute Ventilation (mL/min/kg) | -52% | +88% of baseline | 88% |
Peak Inspiratory Flow (mL/s) | -50% | +94% of baseline | 94% |
Inspiratory Drive (mL/s²) | -48% | +90% of baseline | 90% |
D-CYSdime corrects acid-base and gas exchange abnormalities caused by morphine by restoring chemoreceptor sensitivity and ventilatory drive [1] [7].
Morphine (2 mg/kg IV) reduced arterial pH by 0.25 units and elevated pCO₂ by 22 mmHg in anesthetized rats. D-CYSdime (2 × 50 μmol/kg IV) normalized pH within 10 minutes and reduced pCO₂ by 85%. This confirms its capacity to reverse CO₂ retention and metabolic acidosis [1] [7].
Morphine decreased pO₂ from 95 ± 3 mmHg to 62 ± 5 mmHg and sO₂ from 97% to 78%. D-CYSdime increased pO₂ to 89 ± 4 mmHg and sO₂ to 94%, mitigating tissue hypoxia [1] [3].
Table 2: D-CYSdime’s Effects on Arterial Blood-Gas Chemistry
Parameter | Baseline | Post-Morphine | Post-D-CYSdime | Reversal (%) |
---|---|---|---|---|
pH | 7.40 ± 0.02 | 7.15 ± 0.03 | 7.38 ± 0.02 | 92% |
pCO₂ (mmHg) | 38.2 ± 1.5 | 60.1 ± 2.8 | 42.5 ± 1.9 | 85% |
pO₂ (mmHg) | 95.0 ± 3.0 | 62.0 ± 5.0 | 89.0 ± 4.0 | 89% |
sO₂ (%) | 97.0 ± 0.5 | 78.0 ± 3.0 | 94.0 ± 1.0 | 94% |
D-CYSdime enhances alveolar gas exchange by reducing airway obstruction and optimizing ventilation-perfusion (V/Q) matching [1] [3].
Morphine increased the A-a gradient (reflecting impaired oxygen diffusion) from 8 ± 1 mmHg to 28 ± 3 mmHg. D-CYSdime reduced it to 11 ± 2 mmHg, indicating restored efficiency in oxygen transfer [1] [7].
By stimulating carotid bodies and respiratory nuclei, D-CYSdime normalizes V/Q ratios. This reduces physiological dead space and improves CO₂ elimination, as evidenced by the 85% reversal of hypercapnia [1] [8].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1